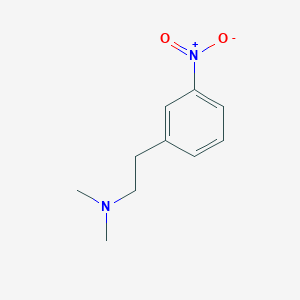

2-(3-Nitrophenyl)-N,N-dimethylethanamine

Beschreibung

2-(3-Nitrophenyl)-N,N-dimethylethanamine is a tertiary amine featuring a nitro-substituted phenyl group at the 3-position of an ethanamine backbone with two methyl groups attached to the nitrogen.

Eigenschaften

Molekularformel |

C10H14N2O2 |

|---|---|

Molekulargewicht |

194.23 g/mol |

IUPAC-Name |

N,N-dimethyl-2-(3-nitrophenyl)ethanamine |

InChI |

InChI=1S/C10H14N2O2/c1-11(2)7-6-9-4-3-5-10(8-9)12(13)14/h3-5,8H,6-7H2,1-2H3 |

InChI-Schlüssel |

REJISRJNHWPDMU-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)CCC1=CC(=CC=C1)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Profiles

The pharmacological and physicochemical properties of N,N-dimethylethanamine derivatives are highly dependent on the nature and position of substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison

Key Observations:

Substituent Effects on Receptor Binding: Halogens (Br, Cl): Bromine and chlorine in indole derivatives (e.g., compound 2d) enhance serotonin receptor affinity due to their electron-withdrawing nature and hydrophobic interactions . Nitro (-NO₂): While nitro groups are stronger electron-withdrawing groups than halogens, their presence on a phenyl ring (vs. indole) may reduce serotonin receptor affinity. Methoxy (-OMe): Methoxy groups (e.g., in 5-MeO-DMT) improve lipophilicity and serotonin receptor binding, making them critical for psychedelic activity .

Basicity: The nitro group decreases the basicity of the amine (pKa ~8–9 for nitro derivatives vs. ~10 for methoxy/halogen analogs), affecting ionization and pharmacokinetics.

Synthetic Considerations: Nitro-substituted compounds often require nitration reactions under controlled conditions (e.g., mixed HNO₃/H₂SO₄), which can complicate purification due to byproduct formation . Halogenation (e.g., bromination) and methoxylation are more straightforward, as seen in indole derivatives .

Mechanistic and Functional Differences

- Serotonergic Activity: Indole-based analogs (e.g., 2d, 5-MeO-DMT) directly interact with serotonin receptors due to structural similarity to endogenous serotonin. The nitro-phenyl derivative lacks this indole scaffold, likely limiting 5-HT receptor engagement .

- Calcium Channel Modulation: Carbinoxamine’s chlorophenyl-pyridyl structure enables binding to L-type calcium channels, a mechanism absent in nitro-phenyl derivatives .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.